molecular formula C8H9NOS B1651802 N-allylthiophene-3-carboxamide CAS No. 1341660-63-6

N-allylthiophene-3-carboxamide

Cat. No.: B1651802
CAS No.: 1341660-63-6
M. Wt: 167.23
InChI Key: YXEOXUZJQXMZMF-UHFFFAOYSA-N
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Description

N-allylthiophene-3-carboxamide is a heterocyclic organic compound belonging to the thiophene carboxamide family. It has the molecular formula C8H9NOS and a molecular weight of 167.23 g/mol. This compound is characterized by the presence of an allyl group attached to the nitrogen atom of the carboxamide moiety, which is in turn attached to the thiophene ring.

Mechanism of Action

Target of Action

N-allylthiophene-3-carboxamide primarily targets the mitochondrial complex I . This complex is a crucial component of the electron transport chain in mitochondria, playing a significant role in cellular respiration and energy production .

Mode of Action

This compound interacts with its target by inhibiting the activity of mitochondrial complex I . This inhibition disrupts the normal flow of electrons through the electron transport chain, leading to a decrease in the production of ATP, the primary energy currency of the cell . This disruption of energy production can lead to cell death, particularly in cells with high energy demands, such as cancer cells .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need to be studied in more detail to provide a comprehensive understanding .

Result of Action

The primary result of this compound’s action is the inhibition of cancer cell growth . By disrupting energy production within the cell, the compound induces cell death, thereby reducing the size of tumors and potentially slowing the progression of cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the cellular environment can affect the compound’s solubility and therefore its ability to reach its target. Additionally, the presence of other drugs or substances in the body can impact the compound’s metabolism and excretion, potentially affecting its efficacy and stability

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-allylthiophene-3-carboxamide typically involves the amidation of thiophene-3-carboxylic acid with allylamine. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is conducted under an inert atmosphere, typically nitrogen, and at a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-allylthiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, particularly at the 2- and 5-positions, using reagents like bromine or chlorinating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature.

    Reduction: Lithium aluminum hydride; carried out under anhydrous conditions and at low temperatures.

    Substitution: Bromine, chlorinating agents; reactions are often performed in the presence of a catalyst such as iron(III) chloride.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene-3-carboxamide amine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-allylthiophene-3-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices

Comparison with Similar Compounds

    Thiophene-3-carboxamide: Lacks the allyl group, which may affect its reactivity and biological activity.

    N-methylthiophene-3-carboxamide: Contains a methyl group instead of an allyl group, leading to differences in steric and electronic properties.

    Thiophene-2-carboxamide: The carboxamide group is attached to the 2-position of the thiophene ring, resulting in different chemical behavior.

Uniqueness: N-allylthiophene-3-carboxamide is unique due to the presence of the allyl group, which imparts distinct reactivity and potential biological activities. This structural feature allows for specific interactions with molecular targets that may not be possible with other similar compounds .

Properties

IUPAC Name

N-prop-2-enylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-2-4-9-8(10)7-3-5-11-6-7/h2-3,5-6H,1,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEOXUZJQXMZMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001285077
Record name N-2-Propen-1-yl-3-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001285077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341660-63-6
Record name N-2-Propen-1-yl-3-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1341660-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-2-Propen-1-yl-3-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001285077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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